N-(2-aminoethyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-2-nitroaniline is an organic compound that features both an amino group and a nitro group attached to an aniline ring
Mechanism of Action
Mode of Action
It is known that the compound’s interaction with its targets can lead to various biochemical changes . The specifics of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
It is known that the compound can interact with various biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body
Result of Action
It is known that the compound can cause various changes at the molecular and cellular levels
Action Environment
The action, efficacy, and stability of N-(2-aminoethyl)-2-nitroaniline can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the aminoethyl group. One common method includes the nitration of 2-nitroaniline, followed by a reaction with ethylenediamine under controlled conditions to introduce the aminoethyl group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration reactions followed by amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N-(2-aminoethyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but with additional functional groups that enhance its reactivity.
N-(2-aminoethyl)piperazine: Contains a piperazine ring, offering different chemical properties and applications.
N-(2-aminoethyl)glycine: A simpler structure with different biological applications.
Uniqueness
N-(2-aminoethyl)-2-nitroaniline is unique due to the presence of both an amino and a nitro group on the aniline ring, which provides a distinct set of chemical properties and reactivity patterns. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(2-nitrophenyl)ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-5-6-10-7-3-1-2-4-8(7)11(12)13/h1-4,10H,5-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOLYTBWYAUNJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCN)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the corrosion inhibition properties of N1-(2-Nitrophenyl)ethane-1,2-diamine on mild steel in acidic environments?
A1: Research indicates that N1-(2-Nitrophenyl)ethane-1,2-diamine acts as a potent corrosion inhibitor for mild steel in hydrochloric acid solutions []. The inhibition efficiency (IE) increases with higher concentrations of the compound, reaching 96.18% at a 10-3M concentration at 298K []. This protective effect is attributed to the compound's adsorption onto the mild steel surface, forming a barrier against corrosive agents [].
Q2: How does the molecular structure of N1-(2-Nitrophenyl)ethane-1,2-diamine relate to its function as a potential nitric oxide donor?
A2: While N1-(2-Nitrophenyl)ethane-1,2-diamine itself is not a nitric oxide donor, it serves as a precursor to molecules capable of releasing nitric oxide []. This compound can be chemically modified to incorporate nitroso (-NO) groups, which are known to release nitric oxide under specific conditions []. This modification is demonstrated in the synthesis of N1,N4-bis(2-nitrophenyl)-N1,N4-dinitrosobutane-1,4-diamine, where two nitroso groups are introduced []. The presence and position of these nitroso groups are crucial for the compound's nitric oxide-releasing capabilities [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.